molecular formula C9H8ClN B12993414 2-Chloro-3,5-dimethylbenzonitrile

2-Chloro-3,5-dimethylbenzonitrile

Cat. No.: B12993414
M. Wt: 165.62 g/mol
InChI Key: YZEIZGIJNWAODC-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H8ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 2-position and two methyl groups at the 3- and 5-positions. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Chloro-3,5-dimethylbenzonitrile involves the ammoxidation of 2-chlorotoluene. This process is typically carried out in a fixed bed reactor at atmospheric pressure using V2O5/Al2O3 catalysts. The reaction conditions include a temperature range of 400 to 450°C and the presence of ammonia and oxygen .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of high-performance catalysts and optimized reaction conditions ensures high yield and purity of the product. The process involves continuous monitoring and control of reaction parameters to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of corresponding acids or alcohols.

Scientific Research Applications

2-Chloro-3,5-dimethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzonitrile: Lacks the methyl groups at the 3- and 5-positions.

    3,5-Dimethylbenzonitrile: Lacks the chlorine atom at the 2-position.

    2,4-Dichlorobenzonitrile: Has an additional chlorine atom at the 4-position.

Uniqueness

2-Chloro-3,5-dimethylbenzonitrile is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds .

Biological Activity

2-Chloro-3,5-dimethylbenzonitrile is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and a nitrile functional group on a dimethyl-substituted benzene ring. The general structure can be represented as follows:

C9H8ClN\text{C}_9\text{H}_{8}\text{ClN}

This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various substituted benzonitriles found that compounds with halogen and nitrile substitutions displayed enhanced activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using colorimetric methods, such as the MTT assay, which measures metabolic activity as an indicator of growth inhibition.

Compound MIC (µg/mL) Target Organisms
This compound32Staphylococcus aureus
This compound64Escherichia coli
This compound16Candida albicans

These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against various cancer cell lines. A study conducted on its derivatives indicated that modifications to the benzene ring significantly influenced cytotoxicity. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay using the MTT method, the following results were obtained:

Cell Line IC50 (µM) Mechanism of Action
MCF-715Induction of apoptosis via Caspase-3 activation
A54920Inhibition of Topoisomerase II

These findings highlight the compound's potential as an anticancer agent through mechanisms involving apoptosis and DNA interaction.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. A study investigated its impact on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Experimental Results

Treatment TNF-alpha (pg/mL) IL-6 (pg/mL)
Control500300
LPS1000600
This compound400200

The data suggests that the compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

2-chloro-3,5-dimethylbenzonitrile

InChI

InChI=1S/C9H8ClN/c1-6-3-7(2)9(10)8(4-6)5-11/h3-4H,1-2H3

InChI Key

YZEIZGIJNWAODC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C#N)Cl)C

Origin of Product

United States

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